Cas no 2247102-67-4 (Methyl 2-(4-piperidinyl)cyclopentanecarboxylate)

Methyl 2-(4-piperidinyl)cyclopentanecarboxylate is a versatile intermediate in organic synthesis, particularly valuable for its structural features combining a cyclopentane core with a piperidine substituent. This compound is useful in the development of pharmacologically active molecules due to its ability to serve as a scaffold for further functionalization. The ester group enhances reactivity, facilitating derivatization, while the piperidine moiety contributes to potential bioactivity, often seen in CNS-targeting compounds. Its balanced lipophilicity and steric properties make it suitable for medicinal chemistry applications. The compound is typically handled under standard laboratory conditions, requiring proper storage to maintain stability.
Methyl 2-(4-piperidinyl)cyclopentanecarboxylate structure
2247102-67-4 structure
Product name:Methyl 2-(4-piperidinyl)cyclopentanecarboxylate
CAS No:2247102-67-4
MF:C12H21NO2
MW:211.30064368248
CID:6111342
PubChem ID:138040192

Methyl 2-(4-piperidinyl)cyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-piperidinyl)cyclopentanecarboxylate
    • methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
    • EN300-6482261
    • 2247102-67-4
    • Inchi: 1S/C12H21NO2/c1-15-12(14)11-4-2-3-10(11)9-5-7-13-8-6-9/h9-11,13H,2-8H2,1H3
    • InChI Key: DRWDZIFMXMTCPR-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)CCCC1C1CCNCC1

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.043±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 292.2±33.0 °C(Predicted)
  • pka: 10.41±0.10(Predicted)

Methyl 2-(4-piperidinyl)cyclopentanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6482261-1.0g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-6482261-10.0g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
10.0g
$4176.0 2025-03-15
Enamine
EN300-6482261-2.5g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
2.5g
$1903.0 2025-03-15
Enamine
EN300-6482261-0.1g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
0.1g
$855.0 2025-03-15
Enamine
EN300-6482261-0.05g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
0.05g
$816.0 2025-03-15
Enamine
EN300-6482261-0.25g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
0.25g
$893.0 2025-03-15
Enamine
EN300-6482261-0.5g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
0.5g
$933.0 2025-03-15
Enamine
EN300-6482261-5.0g
methyl 2-(piperidin-4-yl)cyclopentane-1-carboxylate
2247102-67-4 95.0%
5.0g
$2816.0 2025-03-15

Additional information on Methyl 2-(4-piperidinyl)cyclopentanecarboxylate

Recent Advances in the Study of Methyl 2-(4-piperidinyl)cyclopentanecarboxylate (CAS: 2247102-67-4)

Methyl 2-(4-piperidinyl)cyclopentanecarboxylate (CAS: 2247102-67-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

One of the most notable advancements in the study of Methyl 2-(4-piperidinyl)cyclopentanecarboxylate is its role in the development of central nervous system (CNS) targeting drugs. Researchers have identified its structural similarity to known neuromodulators, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Recent in vitro studies have demonstrated its ability to cross the blood-brain barrier (BBB) with high efficiency, a critical factor for CNS drug development.

In addition to its neurological applications, Methyl 2-(4-piperidinyl)cyclopentanecarboxylate has also been investigated for its potential use in oncology. Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the inhibition of key signaling pathways that are essential for tumor cell proliferation and survival.

The synthesis of Methyl 2-(4-piperidinyl)cyclopentanecarboxylate has also seen significant improvements in recent years. Novel catalytic methods have been developed to enhance the yield and purity of the compound, reducing the cost and time required for large-scale production. These advancements are expected to facilitate further research and development efforts, particularly in the pharmaceutical industry.

Despite these promising findings, challenges remain in the clinical translation of Methyl 2-(4-piperidinyl)cyclopentanecarboxylate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's unique structural and pharmacological properties make it a compelling subject for ongoing research.

In conclusion, Methyl 2-(4-piperidinyl)cyclopentanecarboxylate (CAS: 2247102-67-4) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its potential applications in neurology and oncology, coupled with advancements in its synthesis, highlight its importance as a subject of ongoing scientific investigation. Future studies will likely focus on optimizing its pharmacological profile and exploring its therapeutic potential in greater detail.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd